molecular formula C20H22N2O2 B2369053 N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide CAS No. 852137-21-4

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide

Cat. No.: B2369053
CAS No.: 852137-21-4
M. Wt: 322.408
InChI Key: LYUZKGKZHMBROK-UHFFFAOYSA-N
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Description

N-[(1,2-Dimethylindol-5-yl)methyl]-2-ethoxybenzamide is a synthetic indole-based compound of significant interest in medicinal chemistry and pharmacological research. This benzamide derivative features a 1,2-dimethylindole scaffold, a structure found in compounds with demonstrated biological activity, including ligands for serotonergic receptors . The molecular framework is structurally analogous to other investigated agents, such as 5-HT(1F) receptor agonists explored for migraine therapy and various synthetic inhibitors targeting enzymes like MTHFD2 . The compound's core structure suggests potential as a valuable scaffold for probing biological systems, particularly in the development of receptor-specific probes or enzyme inhibitors. Its defined structure makes it suitable for structure-activity relationship (SAR) studies, aiding in the optimization of potency and selectivity for specific biological targets. Researchers can utilize this chemical in high-throughput screening assays, target identification, and mechanistic studies in cell-based or biochemical systems. Available exclusively to research organizations and institutions, this product is strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-24-19-8-6-5-7-17(19)20(23)21-13-15-9-10-18-16(12-15)11-14(2)22(18)3/h5-12H,4,13H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZKGKZHMBROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide can be achieved through a multi-step process involving the formation of the indole core followed by functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Subsequent alkylation and amidation steps are used to introduce the ethoxybenzamide moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, leading to modulation of signaling pathways. The benzamide moiety may enhance binding affinity and specificity towards certain enzymes or receptors, contributing to its biological activity .

Comparison with Similar Compounds

Ethoxy-Substituted Benzamide Derivatives

Key structural analogs include compounds with shared 2-ethoxybenzamide backbones but divergent substituents (Table 1):

Compound Name Substituent at Amide Nitrogen Biological Activity/Application Reference
N-[(1,2-Dimethylindol-5-yl)methyl]-2-ethoxybenzamide 1,2-Dimethylindol-5-ylmethyl Hypothesized HAT modulation
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB) 4-Chloro-3-trifluoromethylphenyl Activates p300 HAT activity
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB) 4-Chloro-3-trifluoromethylphenyl + pentadecyl chain Potent HAT activator
2-Ethoxy-6-pentadecyl-N-pyridin-4-yl benzamide Pyridin-4-yl Comparable to garcinol (HAT inhibitor)

Structural and Functional Insights :

  • Indole vs. Phenyl/Pyridyl Groups: The indole system in the target compound may enhance π-π stacking or hydrogen-bonding interactions with enzymes compared to the halogenated phenyl (CTB) or pyridyl groups in analogs.
  • The target compound lacks such a chain, which may limit its utility in lipid-rich environments but enhance aqueous stability .

Benzimidazole Derivatives

Benzimidazole-based compounds (e.g., B1 and B8 in ) share heterocyclic features with the target compound but differ in core structure (benzimidazole vs. indole). For example:

  • B1 : N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline
  • B8 : N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide

These compounds are typically explored for antimicrobial or antiparasitic activity, whereas ethoxybenzamides are more associated with epigenetic modulation. The indole system in the target compound may offer superior metabolic stability compared to benzimidazoles due to reduced susceptibility to oxidative degradation .

Pesticide-Related Benzamides

Ethoxybenzamides in pesticide applications (), such as etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide), prioritize halogenated substituents for herbicidal activity. In contrast, the target compound’s indole group and lack of halogens suggest a divergent therapeutic rather than agrochemical profile .

Biological Activity

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide is an indole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethoxy group and a dimethylindole moiety, contributing to its pharmacological properties.

Overview of Indole Derivatives

Indole derivatives are well-known for their diverse biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic

The presence of the indole core in this compound suggests it may exhibit similar properties, making it a subject of interest in medicinal chemistry and pharmacology .

Target Receptors

Indole derivatives typically interact with various biological targets, including:

  • Receptors : They can bind to multiple receptors with high affinity, influencing various signaling pathways.
  • Enzymes : Some derivatives exhibit inhibitory effects on enzymes linked to disease processes.

Biochemical Pathways

The compound is believed to modulate several biochemical pathways:

  • Cell Proliferation : May inhibit growth in cancerous cells.
  • Inflammation : Potential to reduce inflammatory responses.
  • Oxidative Stress : Antioxidant properties may protect against cellular damage.

Pharmacokinetics

This compound shows stability under physiological conditions but is noted to be light-sensitive. This characteristic may influence its storage and application in therapeutic settings .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
N-[(1,2-dimethylindol-5-yl)methyl]butanamideSimilar indole core, different alkyl groupAnticancer activity
N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamideEthoxy vs methyl substitutionPotential neuroprotective effects

The ethoxy substitution in this compound may enhance its binding affinity compared to other derivatives .

Case Studies and Research Findings

Recent studies have explored the biological activities of indole derivatives, including this compound. Findings indicate:

  • Anticancer Activity : Research has shown that compounds with similar structures can inhibit tumor growth in various cancer models. For instance, studies involving PGE2 receptor modulation suggest potential applications in treating colorectal and breast cancers .
  • Anti-inflammatory Properties : The compound's ability to interact with COX enzymes may reduce inflammation, making it a candidate for therapeutic interventions in inflammatory diseases .
  • Antioxidant Effects : Preliminary data indicate that this compound could scavenge free radicals, thereby protecting cells from oxidative stress .

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